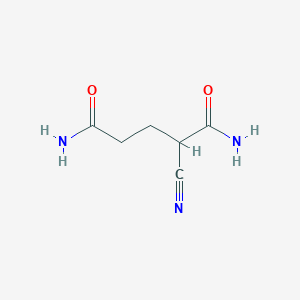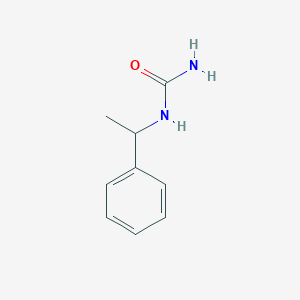
(R)-1-(1-phenylethyl)urea
Vue d'ensemble
Description
(R)-1-(1-phenylethyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis and Organocatalysis :
- Hernández-Rodríguez et al. (2008) explored the synthesis of chiral (thio)ureas incorporating (R)-α-phenylethylamine. These compounds, including (R)-1-(1-phenylethyl)urea, were utilized as organocatalysts in epoxide ring opening and aldolic condensation, demonstrating their utility in asymmetric synthesis (Hernández-Rodríguez et al., 2008).
Conformational Analysis :
- In a study by Hernández-Rodríguez et al. (2005), novel chiral ureas, including this compound, were synthesized and analyzed. This study provided insights into the conformational preferences of these compounds, which is crucial for understanding their interactions in chemical reactions (Hernández-Rodríguez et al., 2005).
Corrosion Inhibition :
- Padmashree et al. (2020) investigated 1,3-bis(1-Phenylethyl) urea as a corrosion inhibitor for carbon steel in acidic conditions. This highlights its potential application in industrial settings for protecting metals against corrosion (Padmashree et al., 2020).
Chromatography and Separation Sciences :
- Brügger and Arm (1992) examined chiral stationary phases based on (R)-N-(1-phenylethyl)-N′-(propylsilyl)urea for enantiomer separation in chromatography. This study underscores the significance of this compound derivatives in analytical chemistry, particularly in chiral separations (Brügger & Arm, 1992).
Supramolecular Chemistry and Gelation :
- Lloyd et al. (2012) focused on chiral bis(urea) compounds, including those with S-phenylethyl end groups like this compound, as low molecular weight gelators. Their work demonstrates the role of these compounds in forming supramolecular structures and gels (Lloyd et al., 2012).
Biosensing Applications :
- Piccinini et al. (2017) utilized a urease-modified graphene-based field-effect transistor for detecting urea. This demonstrates the potential application of urea derivatives in biosensing technologies (Piccinini et al., 2017).
Molecular Recognition and Complexation Studies :
- Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various compounds, providing insights into molecular recognition and the potential for designing selective binding systems (Ośmiałowski et al., 2013).
Gas Adsorption and Environmental Applications :
- Glomb et al. (2017) reported on metal-organic frameworks with internal urea-functionalized linkers, highlighting their capacity for adsorbing gases like SO2 and NH3. This indicates the potential environmental applications of this compound derivatives (Glomb et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1R)-1-phenylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBVEKNACPPAB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
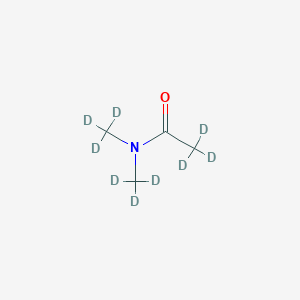
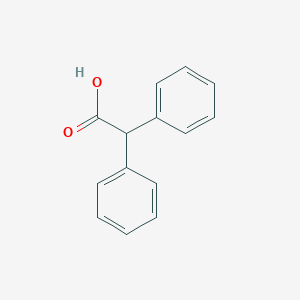
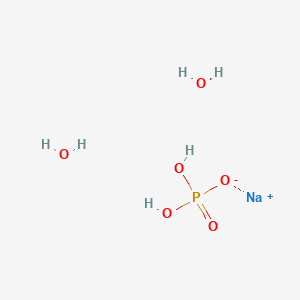
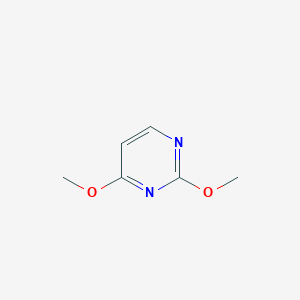
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)







